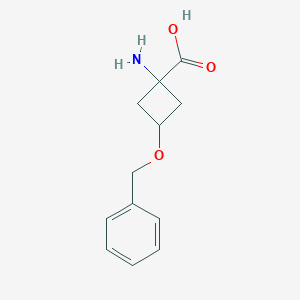

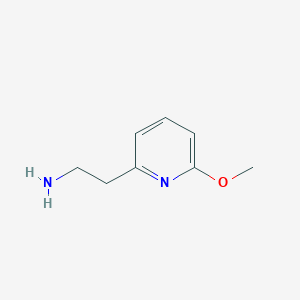

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and related compounds involves multi-step chemical reactions, including protection and deprotection strategies, iodolactamization, and amidation. For example, an enantioselective synthesis route using iodolactamization as a key step has been developed for producing a closely related compound, demonstrating the complex methodologies involved in synthesizing such molecules (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by complex functional groups that contribute to its reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to elucidate the structure, demonstrating the molecule's arrangement and confirming the presence of tert-butyl, carbamate, and methoxycarbonyl groups (Çolak et al., 2021).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including carbamoylation, methoxycarbonylation, and reactions with organometallics. These reactions often leverage the compound's functional groups to introduce or transform chemical moieties, highlighting its utility in synthetic organic chemistry. For instance, its use as an N-(Boc)-protected nitrone equivalent in reactions with organometallics illustrates its versatility as a building block (Guinchard et al., 2005).

科学的研究の応用

Precursor in Foldamer Studies

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate has been utilized as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This compound, in its extended conformation, is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding, playing a crucial role in foldamer research (Abbas et al., 2009).

Intermediate in Organic Synthesis

It acts as an intermediate in various organic syntheses. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, have been synthesized using tert-butyl N-hydroxycarbamate, demonstrating its utility as a building block in organic synthesis (Guinchard et al., 2005).

Ligand in Alkoxycarbonylation Reactions

The compound is noted for its role in alkoxycarbonylation reactions. The bidentate phosphine ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB), which has shown exceptional performance in alkoxycarbonylation reactions, highlights the significance of tert-butyl based compounds in these types of chemical processes (Vondran et al., 2021).

Synthesis of Key Pharmaceutical Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, has been synthesized through steps involving acylation, sulfonation, and substitution, showcasing the compound's role in the synthesis of important pharmaceutical intermediates (Wang et al., 2015).

Applications in Metal Ion Complexation

The compound has been involved in studies related to metal ion complexation. For example, tetrathiacalix[4]arenes with tert-butyl groups have been synthesized and their ability to bind metal ions has been investigated, demonstrating its potential in the field of coordination chemistry (Lamartine et al., 2001).

In Organic and Polymer Chemistry

Its derivatives are used in organic and polymer chemistry for various purposes, such as in the synthesis of antioxidants with higher molecular weight, which shows the versatility of tert-butyl-based compounds in enhancing the properties of polymers (Pan et al., 1998).

Safety and Hazards

The safety information for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

特性

IUPAC Name |

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXLXTJZZNBYOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625316 |

Source

|

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191871-32-6 |

Source

|

| Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)